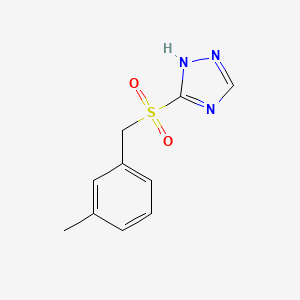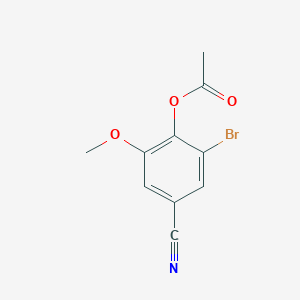
5-amino-1-benzyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile (5-ABPC) is an organic compound that has recently gained attention in the scientific community for its potential applications in laboratory experiments. 5-ABPC is a nitrogen-containing heterocyclic compound, which has a pyrazole ring structure with a carbonitrile group attached to the nitrogen atom. This compound is known for its unique properties, such as its high solubility in water and its ability to form complexes with other molecules.
Scientific Research Applications
Synthesis Processes and Methods 5-Amino-1-benzyl-1H-pyrazole-4-carbonitrile, a pyrazole derivative, has been a focal point in synthetic chemistry. Researchers have developed various methods for its synthesis, highlighting its significance in chemical research. For instance, a novel one-pot, multicomponent protocol for synthesizing derivatives of this compound was developed using alumina–silica-supported MnO2 as a recyclable catalyst in water. This approach yielded 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in high efficiency (86–96%) (Poonam & Singh, 2019). Another study focused on the microwave-assisted synthesis of 5-(benzylidene amino)-1-phenyl-1H-pyrazole-4-carbonitrile scaffolds, exploring a green synthetic method that reduced hazardous residues (Karati et al., 2022).
Crystal and Molecular Structure Analysis The crystal and molecular structure of this compound and its derivatives have been extensively studied. For example, the crystal structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile was analyzed, revealing significant intermolecular interactions which are crucial for understanding its chemical behavior (Fathima et al., 2014).
Antimicrobial Activities Research has also delved into the antimicrobial potential of compounds derived from this compound. A study synthesized novel derivatives and tested them as antimicrobial agents, showing promising results in this field (Al‐Azmi & Mahmoud, 2020).
Biological Activity and Pharmaceutical Applications The compound has been used as a precursor in synthesizing novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives, some of which exhibited promising antiviral activity against herpes simplex virus type-1 (Rashad et al., 2009). This underscores its potential in pharmaceutical research, especially in developing antiviral drugs.
Green Chemistry and Sustainable Synthesis The emphasis on green chemistry is evident in research involving this compound. An eco-friendly synthesis approach was developed using sodium ascorbate as a catalyst, highlighting the trend towards more sustainable and environmentally friendly chemical processes (Kiyani & Bamdad, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
5-Amino-1-Benzyl-1H-Pyrazole-4-Carbonitrile is a derivative of 5-amino-pyrazoles, which are known to be potent reagents in organic and medicinal synthesis . These compounds have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds . They also exhibit properties such as human cannabinoid receptors (hCB1 and hCB2), inhibitors of p38 kinase and CB1 receptor antagonists .
Mode of Action
It is known that the compound interacts with its targets through a process known as anomeric based oxidative aromatization . This process involves the reaction of the compound with the acidic part of a catalyst, leading to the preparation of a new compound and the release of a molecule of H2 .
Biochemical Pathways
It is known that the compound is involved in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These scaffolds are important in the construction of diverse organic molecules with versatile functionalities .
Pharmacokinetics
It is known that the compound is synthesized using a one-pot, multicomponent protocol, which suggests that it may have good bioavailability .
Result of Action
It is known that the compound has a wide range of biological activities, including analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour effects .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is synthesized using a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of certain chemicals in the environment.
Biochemical Analysis
Biochemical Properties
5-amino-1-benzyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially leading to changes in cellular redox states. Additionally, this compound may bind to specific protein receptors, altering their conformation and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, this compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation states and subsequent alterations in cellular signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are critical for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation can occur over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and promoting cell survival . At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . For instance, this compound has been shown to inhibit the activity of pyruvate kinase, leading to changes in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
Properties
IUPAC Name |
5-amino-1-benzylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-6-10-7-14-15(11(10)13)8-9-4-2-1-3-5-9/h1-5,7H,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVXFBPVQOBHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349770 | |
| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91091-13-3 | |
| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269261.png)












![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1269293.png)
